Cas no 137530-41-7 (ent-Emtricitabine)
ent-Emtricitabine Chemical and Physical Properties
Names and Identifiers
-
- (+)-Emtricitabine
- 4-Amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl ]-2(1H)-pyrimidinone
- ent-EMtricitabine
- (+)-(2S,5R)-5-fluoro-1-< 2-(hydroxymethyl)-1,3-oxathiolan-5-yl> cytosine
- 2',3'-dideoxy-3'-thia-5-fluorocytidine
- 3-ethyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
- 4-amino-5-ethyl-2,4-dihydro-[1,2,4]triazol-3-one
- 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
- 5-fluoro-1-(2R,5S)-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine
- AC1L8NKC
- CTK1D2626
- NCI60_026357
- NSC674324
- SureCN9366213
- AKOS027256113
- 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, rel- (+/-)-cis-1-(2-Hydroxymethyl)-1,3-oxathiolan-5-yl)-5-fluorocytosine
- Emtricitabine, (+)-
- DTXSID701288260
- XQSPYNMVSIKCOC-RITPCOANSA-N
- 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-((2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-
- Oxathiolan
- (+)-(2S,5R)-5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine
- EMTRICITABINE ENANTIOMER [WHO-IP]
- 5FC-(+)-beta
- 2',3'-Dideoxy-5-fluoro-3'-thiacytidine
- (+)-2'-deoxy-5-flouro-3'-thiacytidine
- EMRICITABINE IMPURITY D [WHO-IP]
- (+)-(2S,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
- PSI 5004
- (+/-)-FTC
- Q7279762
- Racivir
- 9PDN1V466A
- 5-FSddC
- 5FC-(+).b.
- 137530-41-7
- (+)-2a(2)-Deoxy-3a(2)-thia-5-fluorocytidine
- 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
- W12863
- Racivir (TM)
- 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-
- Emtricitabine Enantiomer
- UNII-9PDN1V466A
- AIDS005680
- 4-Amino-5-fluoro-1-((2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
- SCHEMBL267686
- DLS-022
- (+)-2'-Deoxy-3'-thia-5-fluorocytidine
- 4-AMINO-5-FLUORO-1-((2S,5R)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)PYRIMIDIN-2(1H)-ONE [WHO-IP]
- (+)-FTC
- CHEMBL89554
- ent-Emtricitabine
-
- Inchi: 1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1
- InChI Key: XQSPYNMVSIKCOC-RITPCOANSA-N
- SMILES: S1[C@@H](CO)O[C@H](C1)N1C(N=C(C(=C1)F)N)=O
Computed Properties
- Exact Mass: 247.04269053g/mol
- Monoisotopic Mass: 247.04269053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 113Ų
ent-Emtricitabine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E525005-1mg |
ent-Emtricitabine |
137530-41-7 | 1mg |
$ 221.00 | 2023-09-07 | ||
| TRC | E525005-2mg |
ent-Emtricitabine |
137530-41-7 | 2mg |
$402.00 | 2023-05-18 | ||
| TRC | E525005-5mg |
ent-Emtricitabine |
137530-41-7 | 5mg |
$973.00 | 2023-05-18 | ||
| TRC | E525005-10mg |
ent-Emtricitabine |
137530-41-7 | 10mg |
$ 1669.00 | 2023-09-07 | ||
| TRC | E525005-25mg |
ent-Emtricitabine |
137530-41-7 | 25mg |
$3818.00 | 2023-05-18 | ||
| Chemenu | CM449840-1g |
2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]- |
137530-41-7 | 95%+ | 1g |
$2455 | 2023-02-02 | |
| A2B Chem LLC | AA50973-1mg |
Ent-emtricitabine |
137530-41-7 | As reported | 1mg |
$716.00 | 2024-04-20 | |
| A2B Chem LLC | AA50973-2mg |
Ent-emtricitabine |
137530-41-7 | As reported | 2mg |
$1091.00 | 2024-04-20 | |
| A2B Chem LLC | AA50973-5mg |
Ent-emtricitabine |
137530-41-7 | As reported | 5mg |
$1932.00 | 2024-04-20 | |
| A2B Chem LLC | AA50973-10mg |
Ent-emtricitabine |
137530-41-7 | As reported | 10mg |
$3239.00 | 2024-04-20 |
ent-Emtricitabine Suppliers
ent-Emtricitabine Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on ent-Emtricitabine
Comprehensive Overview of ent-Emtricitabine (CAS No. 137530-41-7): Properties, Applications, and Research Insights
ent-Emtricitabine (CAS No. 137530-41-7), the enantiomer of the well-known antiretroviral drug Emtricitabine, has garnered significant attention in pharmaceutical research due to its unique stereochemical properties. As a nucleoside reverse transcriptase inhibitor (NRTI) analog, this compound plays a pivotal role in studying chiral selectivity in drug metabolism and antiviral mechanisms. Researchers increasingly focus on ent-Emtricitabine to explore its potential differences in bioavailability, toxicity profiles, and enzymatic interactions compared to its FDA-approved counterpart.
The growing interest in ent-Emtricitabine aligns with current pharmaceutical trends emphasizing chiral drug development and enantiomer-specific pharmacology. Recent studies investigate whether this mirror-image molecule could offer advantages in drug resistance management or reduced side effects—a hot topic in HIV treatment optimization. While Emtricitabine remains a cornerstone in combination therapies like Truvada® for HIV pre-exposure prophylaxis (PrEP), its enantiomer presents novel research opportunities in structural-activity relationships.
From a chemical perspective, ent-Emtricitabine shares the same molecular formula (C8H10FN3O3S) as its therapeutic enantiomer but exhibits reversed spatial configuration. This distinction significantly impacts its molecular recognition by viral enzymes and cellular transporters. Analytical techniques like chiral HPLC and X-ray crystallography are crucial for characterizing this compound's purity and absolute configuration—key concerns for researchers sourcing CAS 137530-41-7 reference standards.
The synthesis of ent-Emtricitabine typically involves asymmetric synthesis or chiral resolution methods, with recent patents highlighting improved yields through enzymatic catalysis. These advancements address the pharmaceutical industry's demand for cost-effective production of enantiopure compounds. Interestingly, some studies suggest potential applications of ent-Emtricitabine in prodrug development or as a metabolic pathway probe, though clinical applications remain speculative.
Quality control of 137530-41-7 requires rigorous spectroscopic verification, including 1H/13C NMR and mass spectrometry. The compound's stability under various pH and temperature conditions is another active research area, particularly for formulation science applications. Storage recommendations typically suggest anhydrous conditions at -20°C to maintain the integrity of this enantiomeric compound.
Emerging discussions in medicinal chemistry forums frequently address whether ent-Emtricitabine could play a role in addressing NRTI-associated mitochondrial toxicity—a common search query among researchers. While preliminary data remain inconclusive, this line of inquiry reflects the broader interest in developing safer antiviral analogs. The compound's pharmacokinetic parameters, including protein binding and clearance rates, show marked differences from its enantiomer in preclinical models.
Regulatory aspects of ent-Emtricitabine research emphasize compliance with Good Laboratory Practice (GLP) standards, particularly for studies comparing enantiomeric effects. The scientific community continues to debate the necessity of separate patent protection for enantiomers of established drugs—a relevant consideration for this compound given Emtricitabine's commercial success.
From a commercial standpoint, CAS 137530-41-7 serves primarily as a research chemical for academic and pharmaceutical laboratories. Suppliers typically offer it in milligram to gram quantities with >98% enantiomeric excess (ee), catering to the needs of mechanistic studies and analytical method development. Pricing trends reflect the specialized nature of this enantiomer compared to the bulk availability of its therapeutic counterpart.
Future research directions for ent-Emtricitabine may explore its potential in combination therapies or as a diagnostic tool for studying viral resistance patterns. The compound's unique properties continue to make it valuable for structure-based drug design initiatives, particularly in the context of emerging viral threats and the perpetual need for antiviral innovation.
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